molecular formula C7H12BrN3 B1382007 4-Bromo-5-isopropyl-1-methyl-1H-pyrazol-3-amine CAS No. 1784036-36-7

4-Bromo-5-isopropyl-1-methyl-1H-pyrazol-3-amine

Cat. No. B1382007
M. Wt: 218.09 g/mol
InChI Key: DZALNOJPIDLYQY-UHFFFAOYSA-N
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Description

“4-Bromo-5-isopropyl-1-methyl-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C7H12BrN3 . It is a solid substance .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “4-Bromo-5-isopropyl-1-methyl-1H-pyrazol-3-amine”, often involves the use of various catalysts and reagents . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can also form pyrazoline intermediates, which can be oxidized to pyrazoles .


Molecular Structure Analysis

The molecular structure of “4-Bromo-5-isopropyl-1-methyl-1H-pyrazol-3-amine” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted at the 4th position with a bromine atom, at the 5th position with an isopropyl group, and at the 1st position with a methyl group .

Scientific Research Applications

Nonlinear Optical Properties

  • A study by Tamer et al. (2016) on a related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, highlighted its significant nonlinear optical properties. The small energy gap between the HOMO and LUMO indicates intramolecular charge transfer responsible for these properties.

Antimicrobial and Antifungal Activities

  • Research has found that various derivatives of pyrazol-3-amines, similar to 4-Bromo-5-isopropyl-1-methyl-1H-pyrazol-3-amine, show promising antimicrobial and antifungal activities. For instance, Hassaneen et al. (2019) synthesized derivatives exhibiting significant antibacterial efficiency. Similarly, Ahmad et al. (2021) reported the antibacterial effect against NDM-1-positive bacteria.

Synthesis of Heterocyclic Compounds

  • Pyrazol-3-amines, including compounds similar to 4-Bromo-5-isopropyl-1-methyl-1H-pyrazol-3-amine, are used in synthesizing various heterocyclic compounds. Yakovenko et al. (2020) reported the synthesis of pyrazolo[4,3-b]pyridine derivatives through reactions with malononitrile and cyanoacetamide.

Catalysis and Chemical Reactions

  • Compounds similar to 4-Bromo-5-isopropyl-1-methyl-1H-pyrazol-3-amine are involved in various catalytic and chemical reactions. For example, Schlosser et al. (2002) demonstrated the regioflexible conversion of similar heterocyclic materials in organometallic methods.

Crystal Structure Analysis

  • The crystal structure of related compounds provides insights into the molecular structure and stability. This is demonstrated in studies like the one by Llamas-Saiz et al. (1999) which focused on the crystal structures of pyrazole N-substituted primary amides.

Safety And Hazards

“4-Bromo-5-isopropyl-1-methyl-1H-pyrazol-3-amine” is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Future Directions

The future directions for “4-Bromo-5-isopropyl-1-methyl-1H-pyrazol-3-amine” and other pyrazole derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the broad range of biological activities exhibited by pyrazole derivatives, they could be potential candidates for the development of new drugs .

properties

IUPAC Name

4-bromo-1-methyl-5-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3/c1-4(2)6-5(8)7(9)10-11(6)3/h4H,1-3H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZALNOJPIDLYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NN1C)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-isopropyl-1-methyl-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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